tert-Butyl 2,5-Dichloroquinazoline-4-acetate tert-Butyl 2,5-Dichloroquinazoline-4-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20481919
InChI: InChI=1S/C14H14Cl2N2O2/c1-14(2,3)20-11(19)7-10-12-8(15)5-4-6-9(12)17-13(16)18-10/h4-6H,7H2,1-3H3
SMILES:
Molecular Formula: C14H14Cl2N2O2
Molecular Weight: 313.2 g/mol

tert-Butyl 2,5-Dichloroquinazoline-4-acetate

CAS No.:

Cat. No.: VC20481919

Molecular Formula: C14H14Cl2N2O2

Molecular Weight: 313.2 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2,5-Dichloroquinazoline-4-acetate -

Specification

Molecular Formula C14H14Cl2N2O2
Molecular Weight 313.2 g/mol
IUPAC Name tert-butyl 2-(2,5-dichloroquinazolin-4-yl)acetate
Standard InChI InChI=1S/C14H14Cl2N2O2/c1-14(2,3)20-11(19)7-10-12-8(15)5-4-6-9(12)17-13(16)18-10/h4-6H,7H2,1-3H3
Standard InChI Key LQLHVRLEPGHFTD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl 2,5-dichloroquinazoline-4-acetate is C₁₄H₁₄Cl₂N₂O₂, with a molecular weight of 313.18 g/mol. Its IUPAC name is tert-butyl 2-(2,5-dichloroquinazolin-4-yl)acetate, reflecting the substitution pattern on the quinazoline ring. Key structural features include:

  • A quinazoline core (a fused bicyclic system of benzene and pyrimidine rings).

  • Chlorine atoms at positions 2 and 5, which influence electronic distribution and reactivity.

  • An acetate group at position 4, esterified with a tert-butyl group to enhance lipophilicity and stability .

The compound’s canonical SMILES is CC(C)(C)OC(=O)CC1=NC2=C(C=C(C=C2)Cl)N=C1Cl, and its InChIKey is ZQCILCUXGQOQBO-UHFFFAOYSA-N (derived from analogous structures).

Synthetic Methodologies

General Synthesis of Chlorinated Quinazolines

The synthesis of dichloroquinazoline derivatives typically involves cyclization or halogenation reactions. A patent (CN102584721A) describes a method for synthesizing 2,4-dichloroquinazoline derivatives using bis(trichloromethyl) carbonate (triphosgene) and triphenylphosphine oxide in chlorobenzene . While this protocol targets 2,4-dichloro isomers, analogous approaches could be adapted for 2,5-dichloro derivatives:

  • Cyclization: Reacting o-aminobenzonitrile derivatives with triphosgene under controlled temperatures (-10°C to 40°C) forms the quinazoline core.

  • Chlorination: Sequential electrophilic substitution or directed ortho-metallation could introduce chlorine atoms at positions 2 and 5.

  • Esterification: The acetate group is introduced via nucleophilic acyl substitution, using tert-butanol under acidic conditions .

Challenges in Regioselectivity

Achieving precise regioselectivity for 2,5-dichloro substitution remains challenging. Steric and electronic factors favor chlorination at positions 2 and 4 in most protocols . To target position 5, directing groups (e.g., methoxy or nitro) may be required during synthesis, followed by deprotection.

Physicochemical Properties

PropertyValue/Description
Molecular Weight313.18 g/mol
SolubilityLow in water; soluble in DMSO, DMF
LogP~3.2 (estimated)
Melting Point180–185°C (predicted)

The tert-butyl ester enhances lipid solubility, facilitating membrane permeability in biological systems. The electron-withdrawing chlorine atoms increase the quinazoline core’s electrophilicity, making it reactive toward nucleophiles .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atoms at positions 2 and 5 are susceptible to displacement by amines, alkoxides, or thiols. For example:
Quinazoline-Cl+R-NH2Quinazoline-NHR+HCl\text{Quinazoline-Cl} + \text{R-NH}_2 \rightarrow \text{Quinazoline-NHR} + \text{HCl}
This reactivity enables diversification into libraries of bioactive analogs .

Ester Hydrolysis

The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid, enhancing water solubility for formulation:
tert-butyl ester+H2OH+COOH+tert-butanol\text{tert-butyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{COOH} + \text{tert-butanol}

Comparison with Analogous Compounds

CompoundSubstituentsBioactivity (EC₅₀)
2-Chloroquinazoline-4-acetate2-ClModerate antiparasitic
2,4-Dichloroquinazoline 2-Cl, 4-ClHigh enzyme inhibition
2,5-Dichloroquinazoline-4-acetate2-Cl, 5-ClPredicted enhanced SAR

The 2,5-dichloro substitution may offer improved target affinity compared to monosubstituted analogs, as seen in related quinazolines .

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